molecular formula C6H10N4O B1350237 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide CAS No. 512809-84-6

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No. B1350237
M. Wt: 154.17 g/mol
InChI Key: FEIAQNUMUGJOSO-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Biological Activities of Pyrazole Derivatives

  • Synthetic Approaches

    Pyrazole derivatives, including 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide, are synthesized using a variety of methods such as condensation followed by cyclization. These compounds have been identified as key scaffolds in medicinal chemistry due to their widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis often involves common reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine under conditions ranging from simple reactions to microwave irradiation (Dar & Shamsuzzaman, 2015).

  • Chemical Inhibition

    Pyrazole derivatives play a significant role in inhibiting cytochrome P450 isoforms in human liver microsomes, which is crucial for understanding drug–drug interactions and metabolism. The selectivity and potency of these compounds are essential for deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

  • Medicinal Perspectives

    Methyl-substituted pyrazoles are highlighted for their potent medicinal scaffolds exhibiting a wide spectrum of biological activities. The synthetic approaches for these derivatives are discussed alongside their medical significances, underscoring their role in developing new therapeutic leads (Sharma et al., 2021).

  • Therapeutic Targets for Neurodegenerative Disorders

    Pyrazolines, a class of compounds related to pyrazoles, demonstrate significant potential in treating neurodegenerative diseases. Their neuroprotective properties are beneficial in managing Alzheimer’s disease (AD) and Parkinson’s disease (PD) through inhibiting acetylcholine esterase (AChE) and monoamine oxidase (MAO A/B). The structural versatility of pyrazolines makes them valuable in medicinal chemistry for developing new drugs for neurodegenerative conditions (Ahsan et al., 2022).

Safety And Hazards

Specific safety and hazard information for “2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide” is not readily available. However, it is always important to handle chemical compounds with care and use appropriate safety measures.


Future Directions

The future directions for “2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and pharmacological properties. Given the wide range of activities exhibited by pyrazole derivatives, there is potential for the development of new drugs and therapies2.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

2-(3-methylpyrazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-5-2-3-10(9-5)4-6(11)8-7/h2-3H,4,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIAQNUMUGJOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide

Synthesis routes and methods

Procedure details

As described for example 112a, (3-methyl-pyrazol-1-yl)-acetic acid ethyl ester in ethanol was reacted with hydrazine hydrate (2 equivalents) and the resulting mixture was heated under reflux for 4 h. The mixture was then cooled to rt and the precipitated product was filtered off and crystallized from ethanol. The title compound (>95% purity) was obtained as a white solid (yield: 68%). 1H-NMR (300 MHz, DMSO): δ=2.12 (s, 3H), 4.29 (s, 2H), 4.60 (s, 2H), 6.00 (d, J=2 Hz, 1H), 7.55 (d, J=2 Hz, 1H), 9.26 (s, 1H).
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